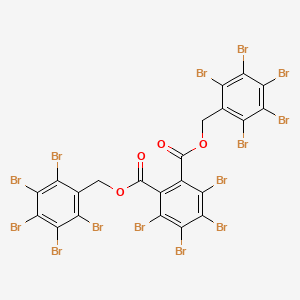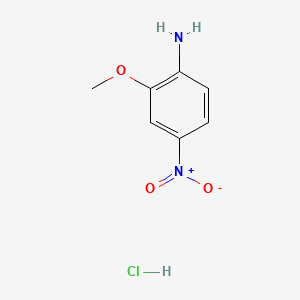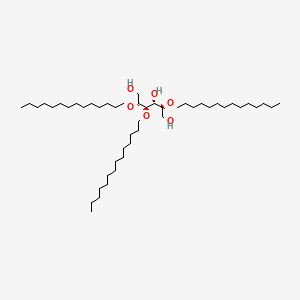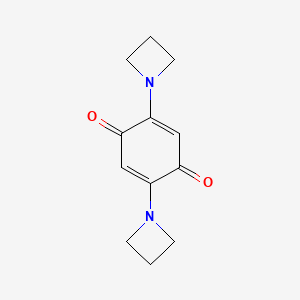
Ethyl trifluoroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethyl trifluoroacrylate can be synthesized through various methods. One common method involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong acidic cation exchange resin as a catalyst . The reaction is carried out at 50°C or lower and under ordinary pressure . The catalyst is then filtered out, and the product is dried and distilled to obtain this compound . This method is suitable for industrial production as it improves product purity and yield while reducing production costs and environmental pollution .
Chemical Reactions Analysis
Ethyl trifluoroacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Cl-initiated hydrogen abstraction reaction, where chlorine atoms abstract hydrogen from the compound . This reaction is kinetically and thermodynamically favorable when hydrogen is abstracted from the –CH2 group rather than the –CH3 group . The major products formed from these reactions include fluorinated esters and other fluorinated compounds .
Scientific Research Applications
Ethyl trifluoroacrylate has numerous applications in scientific research. In chemistry, it is used as a monomer in the synthesis of fluoropolymers, which are known for their high thermal stability and chemical resistance . In biology and medicine, it is used in the synthesis of pharmaceutically active molecules and agricultural products . Additionally, it is employed in the preparation of trifluoroacetylated compounds, which are widely used as amine protecting groups in organic synthesis . The compound’s unique properties make it valuable in various industrial applications, including the production of coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of ethyl trifluoroacrylate involves its reactivity with various molecular targets. For instance, in the Cl-initiated hydrogen abstraction reaction, chlorine atoms interact with the hydrogen atoms in the compound, leading to the formation of transition states and subsequent products . The molecular pathways involved in these reactions are influenced by the compound’s structure and the presence of specific functional groups .
Comparison with Similar Compounds
Ethyl trifluoroacrylate can be compared with other similar compounds, such as ethyl trifluoroacetate and 2,2,2-trifluoroethyl acrylate. Ethyl trifluoroacetate is another fluorinated ester with similar applications in organic synthesis and industrial production . this compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of fluoropolymers and other specialized materials . Other similar compounds include various trifluoroethyl esters, which share some properties but differ in their specific applications and reactivity .
Properties
CAS No. |
392-68-7 |
|---|---|
Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
ethyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-2-10-5(9)3(6)4(7)8/h2H2,1H3 |
InChI Key |
FMFMWMOBOFPQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


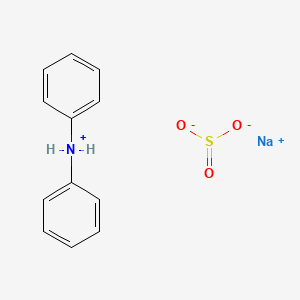

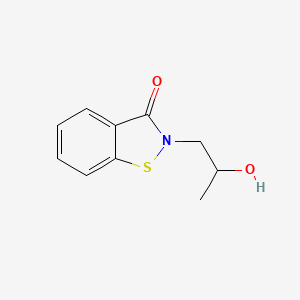
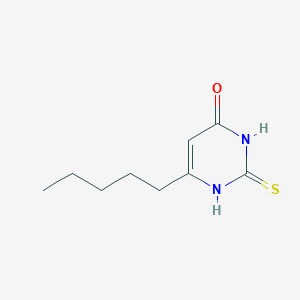
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
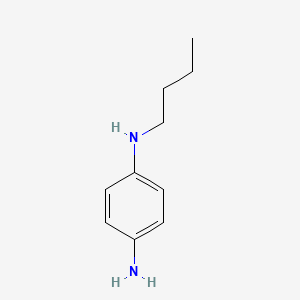
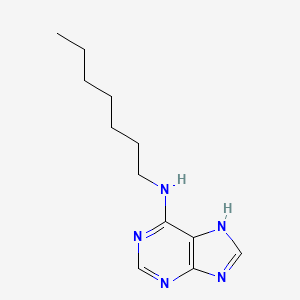
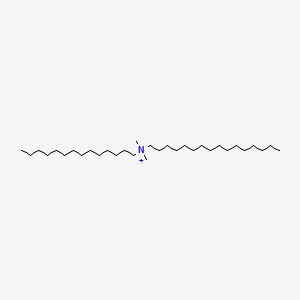
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

